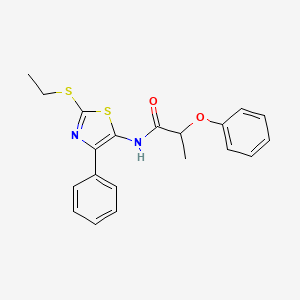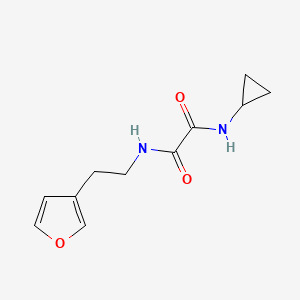
N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various scientific research studies.
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
One significant application of related compounds involves enhancing catalytic activities in chemical synthesis. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low temperatures, providing a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Advances in Polymer Science
Cyclopropyl-containing compounds have also been explored for their potential in creating new polymer structures. The unique reactivity of cyclopropyl groups can lead to polymers with novel properties, useful in materials science for applications ranging from biodegradable plastics to high-strength composites.
Agricultural Applications
In agriculture, compounds structurally related to N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide, such as 1-methylcyclopropene (1-MCP), have been extensively studied for their ethylene inhibition properties. 1-MCP is known to delay the ripening of fruits, extending the shelf life of apples, peaches, and other fruits by inhibiting the effects of ethylene. This application is crucial for post-harvest management, reducing waste and improving the economic value of agricultural produce (Blankenship & Dole, 2003).
Biochemical Research
In biochemical research, the study of cyclopropyl-containing compounds has contributed to understanding cell death mechanisms, particularly in cancer research. Compounds like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane have been shown to induce programmed cell death in certain cancer cell lines, offering insights into potential therapeutic targets and treatments (Ha, Woster, Yager, & Casero, 1997).
properties
IUPAC Name |
N'-cyclopropyl-N-[2-(furan-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(11(15)13-9-1-2-9)12-5-3-8-4-6-16-7-8/h4,6-7,9H,1-3,5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQWCWOPUGRACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)
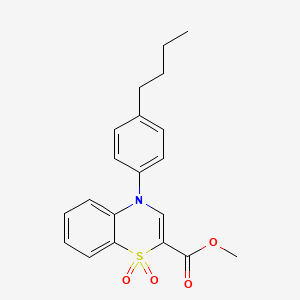
![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)
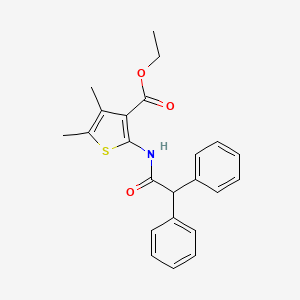
![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)
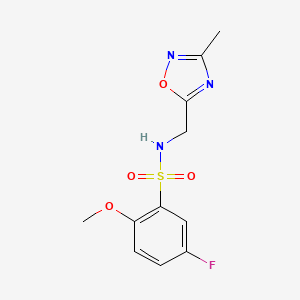

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)

![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
